2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide
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Overview
Description
2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide is a complex organic compound that belongs to the thiazolidine family. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . A common synthetic route includes the cyclization of intermediate compounds under specific conditions to form the thiazolidine ring .
Industrial Production Methods: Industrial production methods for thiazolidine derivatives often involve green chemistry approaches to enhance atom economy, cleaner reaction profiles, and catalyst recovery . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include Lewis acids, isothiocyanates, and other catalytic agents . The reaction conditions are carefully controlled to achieve high yields and selectivity.
Major Products Formed: The major products formed from these reactions are often derivatives of the original compound, which exhibit enhanced biological activities such as antimicrobial and antioxidant properties .
Scientific Research Applications
2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities . In the industry, it is used in the development of new drugs and other bioactive compounds .
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating various biological processes . For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide include other thiazolidine derivatives such as thiazolidine-2,4-dione and its analogues . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(N-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c19-15(22)12-20(14-9-5-2-6-10-14)17-16(23)21(18(24)25-17)11-13-7-3-1-4-8-13/h1-10,17H,11-12H2,(H2,19,22) |
InChI Key |
WWMJBWYJNHKKKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)N(CC(=O)N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)N(CC(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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